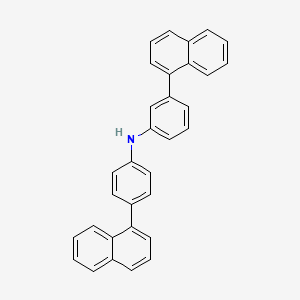

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline

Description

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline (CAS 2757762-56-2) is a polycyclic aromatic amine characterized by two naphthalen-1-yl substituents: one attached to the nitrogen atom of the aniline moiety and the other to the para-position of the phenyl ring. Its molecular formula is C₃₂H₂₃N, with a molecular weight of 421.53 g/mol. The compound is stored under dark, dry conditions at room temperature due to its sensitivity to light and moisture . The extended conjugation from the naphthalene groups enhances π-π stacking interactions, making it relevant for materials science and organic electronics.

Properties

IUPAC Name |

3-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23N/c1-3-14-29-23(8-1)10-6-16-31(29)25-18-20-27(21-19-25)33-28-13-5-12-26(22-28)32-17-7-11-24-9-2-4-15-30(24)32/h1-22,33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLSWVIWEGRIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ with Dppf ligand.

-

Base : K₂CO₃ or Na₂CO₃ in a toluene/ethanol/water solvent mixture.

-

Yield : 60–75% after silica gel chromatography (hexanes/EtOAc).

Key challenges include steric hindrance from the naphthalene groups, necessitating excess boronic acid (2.5 equiv) and prolonged reaction times.

Copper-Mediated Ullmann Coupling

For substrates sensitive to palladium, copper-catalyzed Ullmann reactions offer an alternative. This method couples 3-iodoaniline with 1-bromo-4-(naphthalen-1-yl)benzene.

Procedure and Parameters

Reductive Amination of Naphthalenyl Ketones

A two-step approach first synthesizes N-(4-(naphthalen-1-yl)phenyl)imine via condensation of 4-(naphthalen-1-yl)aniline with 3-naphthalenyl ketone, followed by reduction.

Synthetic Details

-

Imine Formation :

-

Reduction :

Modular Assembly via Buchwald-Hartwig Amination

Stepwise installation of naphthalene groups is achievable using Buchwald-Hartwig amination. This method couples 3-amino-N-(4-bromophenyl)aniline with 1-naphthaleneboronic ester.

Protocol Highlights

Comparative Analysis of Methods

Characterization and Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

Chromatography :

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky naphthalene groups slow coupling kinetics; microwave-assisted synthesis reduces reaction time.

-

Byproduct Formation : Homocoupling byproducts are minimized using degassed solvents and strict anaerobic conditions.

-

Purification : Gradient elution (hexanes to EtOAc) resolves closely eluting impurities.

Industrial-Scale Considerations

Patent JP H05170708A highlights a continuous-flow system for large-scale production, achieving 85% yield via telescoped Suzuki coupling and reductive amination. Key parameters include:

-

Residence Time : 30 minutes at 120°C.

-

Catalyst Loading : 0.1 mol% Pd/C.

Emerging Methodologies

Recent advances include photoredox catalysis for C–N bond formation, though yields remain modest (35–50%). Electrochemical methods using Pt electrodes in acetonitrile show promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is a typical setup.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that naphthalene derivatives, including 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the Mcl-1 protein, which is implicated in cancer cell survival. In a fluorescence polarization competition assay, a related compound demonstrated an IC₅₀ of 10.9 μM against Mcl-1, indicating potential for therapeutic development against cancers that rely on this protein for survival .

Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) analysis has been conducted on naphthalene derivatives to optimize their biological activity. Modifications to the aniline ring and the introduction of hydrophobic groups have been shown to enhance inhibitory activity against various cancer targets . For example, biphenyl derivatives exhibited improved binding affinity due to better occupancy of hydrophobic pockets in target proteins .

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs). Naphthalene derivatives are known for their high luminescence efficiency and stability, which are critical for OLED performance. Research has demonstrated that incorporating such compounds can enhance the efficiency and longevity of OLED devices .

Photovoltaic Cells

In addition to OLEDs, these naphthalene-based compounds are being explored for use in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy is being optimized through structural modifications that improve charge transport properties .

Case Studies

Mechanism of Action

The mechanism by which 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and physical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline

- Structure : Features two phenylethyl groups (bulky alkyl-aromatic substituents) instead of naphthalen-1-yl groups.

- Molecular Weight : ~424.55 g/mol (estimated), comparable to the target compound.

- Key Differences: Electronic Effects: Phenylethyl groups are less electron-rich than naphthalene, reducing conjugation. Steric Hindrance: The flexible phenylethyl chains may decrease crystallinity compared to rigid naphthalene. Applications: Used as an antioxidant (e.g., Vulkanox DDA) in polymers .

4-Methoxy-N-(1-phenylethyl)aniline

- Structure : Contains a methoxy group (electron-donating) and a phenylethyl chain.

- Molecular Weight : 227.31 g/mol (significantly lower than the target compound).

- Key Differences :

3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d)

- Structure: Nitroso (-NO), chloro (-Cl), and methoxy (-OCH₃) substituents.

- Molecular Weight : ~323.72 g/mol.

- Electronic Effects: Chloro and nitroso groups are electron-withdrawing, contrasting with the electron-donating naphthalene in the target compound. Applications: Studied in selective aromatic substitution reactions .

3-Chloro-N-(3-methoxyphenethyl)aniline (14a)

- Structure : Chloro substituent on the aromatic ring and a methoxyphenethyl chain.

- Molecular Weight : ~276.75 g/mol.

- Biological Activity: Derivatives of this class show anticancer properties .

(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine

- Structure : Combines a nitro group (electron-withdrawing) and an allylidene-naphthalene system.

- Molecular Weight : ~318.34 g/mol.

- Key Differences :

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Naphthalene substituents in the target compound enhance electron delocalization compared to phenyl or alkyl groups, favoring applications in conductive materials.

- Biological Relevance : Compounds with methoxy or nitroso groups (e.g., 2d, 14a) show promise in pharmaceuticals, while the target compound’s applications may lie in materials engineering.

- Synthetic Challenges : The synthesis of the target compound likely requires precise coupling reactions, whereas analogs with smaller substituents (e.g., 14a) are more straightforward to prepare .

Biological Activity

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline, also known by its CAS number 2757762-56-2, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C32H23N and a molecular weight of 421.53 g/mol, this compound is part of a broader class of naphthalene derivatives that are often explored for their pharmacological properties.

The compound is characterized by the following properties:

- Molecular Formula : C32H23N

- Molecular Weight : 421.53 g/mol

- CAS Number : 2757762-56-2

- Storage Conditions : Should be kept in a dark place, sealed, and stored at room temperature to maintain stability .

In Vitro Studies

In vitro studies have shown that naphthalene derivatives can exhibit significant biological activities, including:

- Anticancer Properties : Some aniline derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.

Kinase Inhibition

Anilines are known for their ability to act as kinase inhibitors. Recent studies have highlighted the role of anilinopyrimidine derivatives in selectively targeting receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The structural features of this compound may allow it to interact with ATP-binding sites on kinases, potentially leading to antitumor activity .

Case Studies and Research Findings

While direct case studies specifically on this compound are sparse, related research provides a framework for understanding its potential biological activities.

Table 1: Summary of Related Compounds and Their Biological Activities

The mechanisms through which compounds like this compound exert their biological effects may include:

- Inhibition of Kinases : By binding to the ATP pocket of kinases, these compounds can disrupt signaling pathways critical for tumor growth.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Some derivatives can interfere with the cell cycle, preventing cancer cells from proliferating.

Q & A

Q. What are the common synthetic pathways for preparing 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline, and what analytical techniques validate its purity?

Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to introduce naphthalene groups. For example, analogous nitrosoaniline derivatives are synthesized via stepwise functionalization of aryl halides, achieving yields of 60–85% under controlled temperatures (60–100°C) . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., aromatic proton integration) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., deviations <2 ppm between calculated and observed values ensure purity) .

Q. How can researchers distinguish between structural isomers or byproducts during synthesis?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress. For isomers, differential NMR chemical shifts (e.g., para vs. meta substitution patterns) and X-ray crystallography (as seen in naphthalene acetamide derivatives) resolve ambiguities by confirming bond connectivity .

Advanced Research Questions

Q. What methodological strategies optimize reaction yields for large-scale synthesis of this compound?

Yield optimization requires systematic screening of catalysts (e.g., Ni or Pd-based systems), solvents (polar aprotic solvents like DMF enhance solubility), and temperature gradients. For example, nitrosoaniline syntheses achieve higher yields with oxygen as a co-catalyst, reducing side-product formation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using ethanol/water mixtures) improves scalability .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or mass spectra may arise from solvent effects, impurities, or tautomerism. Cross-validation using multiple techniques (e.g., HRMS, elemental analysis) and computational modeling (DFT calculations for predicting NMR shifts) can resolve inconsistencies. For example, crystallographic data (as in ) provides unambiguous structural benchmarks .

Q. What experimental designs are recommended for investigating this compound’s electronic properties in optoelectronic applications?

The compound’s extended π-conjugation suggests potential in organic semiconductors. Researchers should employ UV-Vis spectroscopy to assess absorption maxima (e.g., λmax ~300–400 nm for naphthalene systems) and cyclic voltammetry to determine HOMO/LUMO levels. Comparative studies with structurally similar compounds (e.g., N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine) can elucidate charge-transport behavior .

Q. What advanced characterization techniques are critical for studying its solid-state properties?

X-ray crystallography remains the gold standard for resolving molecular packing and intermolecular interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability (e.g., decomposition temperatures >250°C for naphthalene derivatives), while atomic force microscopy (AFM) probes surface morphology in thin-film applications .

Methodological Considerations

Q. How can computational chemistry aid in predicting this compound’s reactivity or stability?

Density functional theory (DFT) calculations model electronic structures, predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solubility parameters (e.g., in DMSO or toluene) and aggregation tendencies, guiding solvent selection for synthesis .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Document reaction parameters rigorously (e.g., inert atmosphere, moisture control) and standardize analytical conditions (e.g., NMR solvent, temperature). Collaborative cross-lab validation, as seen in crystallography studies ( ), minimizes experimental variability .

Application-Oriented Questions

Q. What role does this compound play in designing organic light-emitting diodes (OLEDs)?

Its rigid, conjugated structure may enhance electroluminescence efficiency. Researchers should layer it as an emissive material and measure external quantum efficiency (EQE) using photoluminescence quantum yield (PLQY) systems. Comparative studies with carbazole or triarylamine derivatives provide performance benchmarks .

Q. How can its photophysical properties be tailored for sensor applications?

Functionalizing the aniline moiety with electron-withdrawing groups (e.g., nitro or cyano) shifts absorption/emission wavelengths. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which correlate with sensor sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.